molecular formula C14H18N2O3S B2777068 N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide CAS No. 1311754-07-0

N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide

Cat. No.: B2777068
CAS No.: 1311754-07-0
M. Wt: 294.37
InChI Key: QHUYQBPVMXGNSS-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide is a chemical compound with a complex structure, featuring a benzamide core substituted with a cyano group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the cyano and methanesulfonyl groups through a series of reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction, while the methanesulfonyl group can be added through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The cyano and methanesulfonyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide is unique due to the presence of both the cyano and methanesulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)7-12(9-15)16-14(17)11-5-4-6-13(8-11)20(3,18)19/h4-6,8,10,12H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUYQBPVMXGNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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